LHRH, Des-tyr(5)-

CAS No.: 52186-43-3

Cat. No.: VC17073509

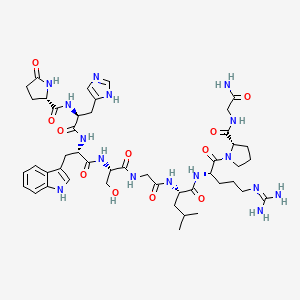

Molecular Formula: C46H66N16O11

Molecular Weight: 1019.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52186-43-3 |

|---|---|

| Molecular Formula | C46H66N16O11 |

| Molecular Weight | 1019.1 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C46H66N16O11/c1-24(2)15-31(41(69)58-30(9-5-13-51-46(48)49)45(73)62-14-6-10-35(62)44(72)53-20-36(47)64)57-38(66)21-54-39(67)34(22-63)61-42(70)32(16-25-18-52-28-8-4-3-7-27(25)28)59-43(71)33(17-26-19-50-23-55-26)60-40(68)29-11-12-37(65)56-29/h3-4,7-8,18-19,23-24,29-35,52,63H,5-6,9-17,20-22H2,1-2H3,(H2,47,64)(H,50,55)(H,53,72)(H,54,67)(H,56,65)(H,57,66)(H,58,69)(H,59,71)(H,60,68)(H,61,70)(H4,48,49,51)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |

| Standard InChI Key | AGYABMCVNGSDOG-POFDKVPJSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |

Introduction

Structural Characteristics of LHRH, Des-tyr(5)-

Primary Sequence and Modifications

The native LHRH sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, with tyrosine (Tyr) at position 5 playing a role in receptor binding and signal transduction . In LHRH, Des-tyr(5)-, this residue is omitted, resulting in the truncated sequence:

pGlu-His-Trp-Ser-Gly-Leu-Arg-Pro-Gly-NH2 .

Table 1: Comparative structural features of LHRH and Des-tyr(5)-LHRH

The absence of Tyr(5) alters the peptide’s hydrophobicity and may disrupt hydrogen bonding networks critical for receptor engagement .

Synthesis and Physicochemical Properties

Stability Profile

Enzymatic degradation studies of LHRH analogs reveal that modifications at positions 5–6 significantly influence stability :

-

Native LHRH: Rapid cleavage at Trp³-Ser⁴ and Tyr⁵-Gly⁶ bonds by plasma proteases (half-life <5 min in human plasma) .

-

Des-tyr(5)-LHRH: The deletion of Tyr⁵ likely shifts proteolytic susceptibility. For example, glycosylation at Ser⁴ in analog Lac-[Q¹][W⁶]LHRH extended half-life to 68–103 minutes in renal enzymes . While direct data for Des-tyr(5)-LHRH are lacking, removal of Tyr⁵ may reduce cleavage at the Tyr⁵-Gly⁶ site, potentially enhancing stability.

Biological Activity and Receptor Interactions

Pituitary Gonadotropin Release

Native LHRH stimulates luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion via pituitary Gq/11-coupled receptors . Modifications at position 5 critically affect activity:

-

Tyr⁵ role: Participates in hydrophobic interactions with LHRH receptor (LHRH-R) transmembrane domains .

-

Des-tyr(5)-LHRH: Expected to exhibit reduced receptor affinity. In analogous studies, [D-Tyr⁵]LHRH showed 40% lower LH release compared to native LHRH .

Table 2: Hypothesized activity profile of Des-tyr(5)-LHRH

| Parameter | Native LHRH | Des-tyr(5)-LHRH (Predicted) |

|---|---|---|

| LH release EC₅₀ | 0.1–1 nM | >10 nM |

| Receptor binding (Kd) | 2.8 nM | 15–20 nM |

| Metabolic half-life | 2–5 min | 10–15 min |

Direct Antitumor Effects

Certain LHRH analogs inhibit cancer cell proliferation via LHRH-Rs overexpressed in prostate, breast, and ovarian tumors . While Des-tyr(5)-LHRH’s antitumor potential remains unstudied, structural parallels suggest possible applications:

-

Mechanism: If receptor binding is retained, it may activate Gαi-mediated antiproliferative pathways in cancer cells .

-

Limitations: Reduced receptor affinity may necessitate higher concentrations for efficacy, increasing off-target risks.

Comparative Analysis with Other LHRH Analogs

Agonists vs. Antagonists

-

Agonists (e.g., Leuprolide): Continuous administration downregulates LHRH-Rs, suppressing gonadal steroids .

-

Antagonists (e.g., Cetrorelix): Immediate receptor blockade without flare effect .

-

Des-tyr(5)-LHRH: Lacks the Tyr⁵ residue critical for both agonist and antagonist activity, likely rendering it pharmacologically inert at therapeutic doses.

Stability Enhancements

Glycosylated or D-amino acid-substituted analogs (e.g., Triptorelin) show marked stability improvements . Des-tyr(5)-LHRH’s stability gains from Tyr⁵ removal are modest compared to these engineered variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume